as-Triazine-3-thiol, 5-(2-thienyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

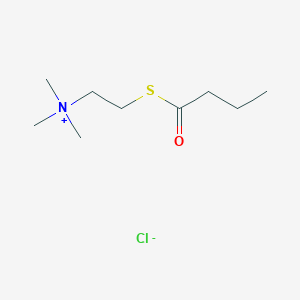

A series of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives were synthesized through microwave-promoted chemistry by condensation of the aromatic 1,2-diketones and thiosemicarbazide in a mixed green solvent . Subsequently, S-alkylation of 1,2,4-triazine-3-thiols afforded S-substituted derivatives .Molecular Structure Analysis

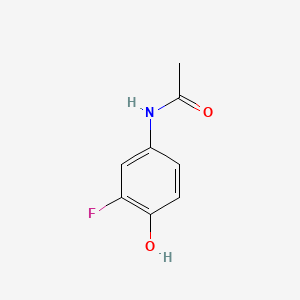

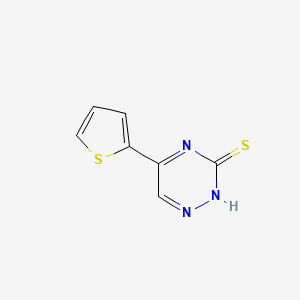

The molecular formula of as-Triazine-3-thiol, 5-(2-thienyl)- is C7H4N3S2 . It is a heterocyclic compound that contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

The triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . In the synthesis of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives, the condensation of aromatic 1,2-diketones and thiosemicarbazide was followed by S-alkylation of 1,2,4-triazine-3-thiols .Physical And Chemical Properties Analysis

As-Triazine-3-thiol, 5-(2-thienyl)- is a heterocyclic compound with unique physical and chemical properties. It has a high thermal stability and a molecular weight of 195.3 g/mol.科学的研究の応用

Anticancer Activity

Triazine derivatives have been extensively studied for their potential as anticancer agents. The s-Triazine core, in particular, is known for its ability to selectively target cancer cells while minimizing cytotoxicity to normal cells. By modifying the triazine structure and introducing new substituents, researchers can obtain compounds with broad inhibitory activity on processes such as cell proliferation. Some s-Triazine derivatives have even been found to induce apoptosis in cancer cells .

Enzyme Inhibition

The inhibition of enzymes involved in tumorigenesis is another significant application of triazine derivatives. These compounds can be designed to interfere with specific enzymes that are critical for the survival and proliferation of cancer cells. This targeted approach can lead to the development of novel chemotherapy drugs with higher selectivity and lower side effects .

Antimicrobial Properties

s-Triazine compounds exhibit a wide spectrum of biological properties, including antimicrobial activity. They have been used as bactericidal, fungicidal, and antiviral agents. The triazine core’s ability to bind with various enzymes and receptors in the biological system makes it a versatile component in the development of new antimicrobial drugs .

Agricultural Applications

In agriculture, triazine derivatives serve as herbicides due to their ability to inhibit photosynthesis in plants. This property is particularly useful in controlling the growth of weeds and other undesirable vegetation. The triazine core’s structure allows for the creation of compounds that are effective in small quantities, reducing the environmental impact .

Material Science

Triazine-based compounds are also valuable in material science, particularly as flame retardants. Their incorporation into polymers can enhance the material’s resistance to fire, making them safer for use in various applications. The research into bio-based triazine derivatives is ongoing, aiming to produce more environmentally friendly flame retardants .

Analytical Chemistry

The triazine core is utilized in analytical chemistry as a reagent due to its reactivity and ability to form complexes with various metals. This makes it useful in the detection and quantification of metal ions in samples, which is crucial in environmental monitoring and quality control processes .

作用機序

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , and thiophene derivatives have been known to possess a wide spectrum of biological activity .

Mode of Action

It’s synthesized from the reaction of thiophen-2-carbaldehyde with rhodanine derivatives . The resulting compounds have been used to acylate the biogenic amine tryptamine and its derivatives .

Biochemical Pathways

Similar compounds have been found to inhibit kinases , anthrax protease , HCV NS5B polymerase , tyrosine phosphatase , aldose reductase , and other enzymes . These enzymes are involved in various biochemical pathways, affecting cellular processes such as signal transduction, protein synthesis, and metabolic regulation.

Result of Action

The resulting compounds from the synthesis of 5-(thiophen-2-yl)-1,2,4-triazine-3-thiol have been tested for their antimicrobial and antitumor properties . Compounds with high antimicrobial activity against Staphylococcus aureus and Cryptococcus neoformans have been identified .

将来の方向性

Triazine derivatives have been gaining attention in various fields of research and industry due to their unique properties and potential applications. They have been used in the design of biologically important organic molecules and have provided a new dimension to the field . Future research could focus on exploring the diverse pharmacological activities of these compounds and developing novel triazine analogs with enhanced activities .

特性

IUPAC Name |

5-thiophen-2-yl-2H-1,2,4-triazine-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3S2/c11-7-9-5(4-8-10-7)6-2-1-3-12-6/h1-4H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEFBTFURKGPRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=S)NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80243539 |

Source

|

| Record name | as-Triazine-3-thiol, 5-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

as-Triazine-3-thiol, 5-(2-thienyl)- | |

CAS RN |

98273-53-1 |

Source

|

| Record name | as-Triazine-3-thiol, 5-(2-thienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098273531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | as-Triazine-3-thiol, 5-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。